3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide is a synthetic organic compound with a complex structure It features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety linked to a dimethylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide typically involves multiple steps. One common approach starts with the preparation of 3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid, which can be synthesized through a series of reactions involving the condensation of 4-chlorobenzaldehyde with furan-2-carboxylic acid, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the propanamide moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: A precursor in the synthesis of the target compound.
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different functional groups attached.
Uniqueness
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide stands out due to its unique combination of a furan ring, chlorophenyl group, and dimethylaminoethyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
853312-39-7 |
---|---|
Molecular Formula |
C17H21ClN2O2 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-[2-(dimethylamino)ethyl]propanamide |
InChI |
InChI=1S/C17H21ClN2O2/c1-20(2)12-11-19-17(21)10-8-15-7-9-16(22-15)13-3-5-14(18)6-4-13/h3-7,9H,8,10-12H2,1-2H3,(H,19,21) |
InChI Key |
MZEXXVGTSOZSMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.